molecular formula C18H16BrFN2O3 B296563 N-(4-bromo-3-methoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(4-bromo-3-methoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B296563
M. Wt: 407.2 g/mol
InChI Key: HCIICLPJXNYUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that is widely used in scientific research. It is commonly referred to as BFPVIP, and it has gained significant attention due to its potential therapeutic applications.

Mechanism of Action

BFPVIP exerts its effects by binding to the vasoactive intestinal peptide (VIP) receptor. VIP is a neuropeptide that is involved in the regulation of various physiological processes, including immune function, inflammation, and pain. BFPVIP binds to the VIP receptor and activates downstream signaling pathways, resulting in the observed effects.
Biochemical and Physiological Effects:
BFPVIP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BFPVIP has also been shown to have analgesic effects, reducing pain perception in animal models. Additionally, BFPVIP has been shown to have anti-tumor properties, inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

BFPVIP has several advantages for use in lab experiments. It is a highly specific ligand for the VIP receptor, allowing for precise targeting of this pathway. BFPVIP is also stable and can be easily synthesized in large quantities. However, there are some limitations to the use of BFPVIP in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, BFPVIP may have off-target effects, which could complicate the interpretation of results.

Future Directions

There are several potential future directions for the study of BFPVIP. One area of interest is the development of BFPVIP-based therapies for the treatment of inflammatory and autoimmune diseases. BFPVIP may also have potential as an analgesic for the treatment of chronic pain. Additionally, further research is needed to fully understand the mechanisms underlying the anti-tumor properties of BFPVIP. Finally, the development of new synthetic methods for BFPVIP may improve its effectiveness and expand its potential applications.
Conclusion:
In conclusion, N-(4-bromo-3-methoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound with significant potential for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of BFPVIP.

Synthesis Methods

The synthesis of BFPVIP involves the reaction of 4-bromo-3-methoxyaniline with 4-fluorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with pyrrolidine-2,5-dione to form BFPVIP. The synthesis of BFPVIP is a complex process that requires the use of specialized equipment and expertise.

Scientific Research Applications

BFPVIP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. BFPVIP has also been studied for its role in modulating the immune system. It has been shown to increase the production of cytokines, which are involved in the regulation of the immune response.

properties

Molecular Formula

C18H16BrFN2O3

Molecular Weight

407.2 g/mol

IUPAC Name

N-(4-bromo-3-methoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16BrFN2O3/c1-25-16-9-13(4-7-15(16)19)21-18(24)11-8-17(23)22(10-11)14-5-2-12(20)3-6-14/h2-7,9,11H,8,10H2,1H3,(H,21,24)

InChI Key

HCIICLPJXNYUOJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)Br

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)Br

Origin of Product

United States

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